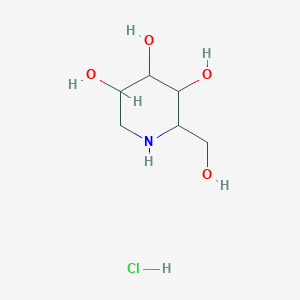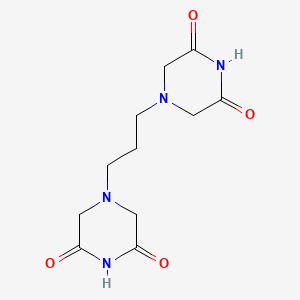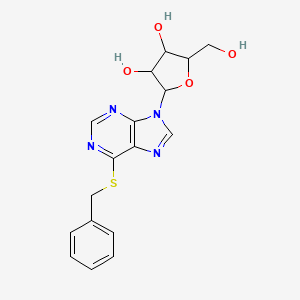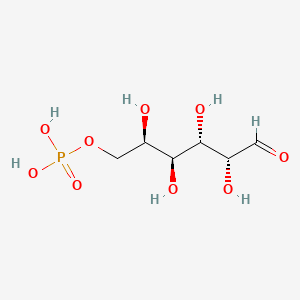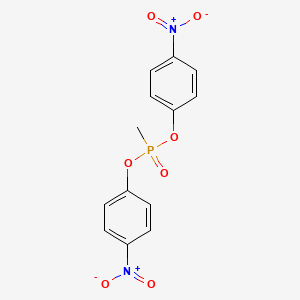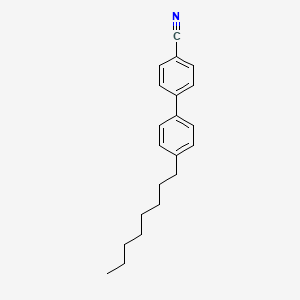
1-Methoxycanthinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxycanthinone is an indole alkaloid that is the 1-methoxy derivative of canthinone. Isolated from Ailanthus altissima and Leitneria floridana, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an organic heterotetracyclic compound and an aromatic ether. It derives from a canthin-6-one.
Scientific Research Applications
Pharmacokinetics and Bioavailability
1-Methoxycanthinone, as part of the canthinone alkaloids, has shown significant pharmacological activities. A study focused on another canthinone alkaloid, 5-Hydroxy-4-methoxycanthin-6-one, isolated from Picrasma quassioides, provides insight into the pharmacokinetics and bioavailability of these compounds. The study developed a method for determining the concentration of this alkaloid in rat plasma, which is essential for understanding its pharmacological profile (Li, Ying, Lin, & Zhang, 2020).
Total Synthesis
Research has been conducted on the total synthesis of 1-methoxycanthin-6-one, highlighting the scientific interest in synthesizing these compounds for further study and potential application. One study achieved a one-pot conversion from β-carboline-1-carbaldehyde to the canthin-6-one skeleton, which is a crucial step in synthesizing 1-methoxycanthinone derivatives (Suzuki et al., 2004).
Seasonal Variation in Canthinone Content
Understanding the optimal seasonal point for harvesting plants containing canthinones, such as 1-methoxycanthinone, is vital for research and application. A study on Zanthoxylum chiloperone leaves, a source of 5-methoxycanthin-6-one, analyzed the seasonal variation in canthinone content to optimize harvesting time (Cebrián-Torrejón et al., 2015).
Apoptosis Induction in Cancer Cells
1-Methoxycanthin-6-one has been studied for its potential in inducing apoptosis in various cancer cell lines, suggesting its application in cancer research. This compound, isolated from Ailanthus altissima Swingle, showed significant activity in inducing cell death in leukemia, thyroid carcinoma, and hepatocellular carcinoma cell lines (Ammirante et al., 2006).
Solution Structures in Organic Chemistry
A study on 1-methoxyallenyllithium, although not directly related to 1-methoxycanthinone, provides insights into the solution structures of related organic compounds. This is significant for understanding the behavior of similar compounds in various environments (Dixon, Tius, & Pratt, 2009).
Pharmacokinetic Study in Rats
The pharmacokinetic properties of related canthinone alkaloids, such as 9-methoxycanthin-6-one, have been studied, offering insights into the absorption and bioavailability of these compounds in biological systems. This is crucial for understanding the potential therapeutic applications of 1-methoxycanthinone (Tan, Yuen, & Chan, 2002).
High-Performance Liquid Chromatography Analysis
Studies using high-performance liquid chromatography (HPLC) have been conducted to analyze canthinone alkaloids, including 1-methoxycanthinone and its derivatives. This analytical method is essential for identifying and quantifying these compounds in natural sources (Choo & Chan, 2002).
properties
CAS RN |
60755-86-4 |
|---|---|
Product Name |
1-Methoxycanthinone |
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-16-10-6-7-13(18)17-11-5-3-2-4-9(11)14(12)15(10)17/h2-8H,1H3 |
InChI Key |
LEPXKGXTXIACRO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Canonical SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Other CAS RN |
60755-86-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



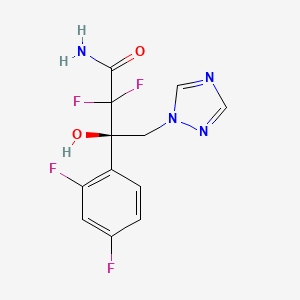
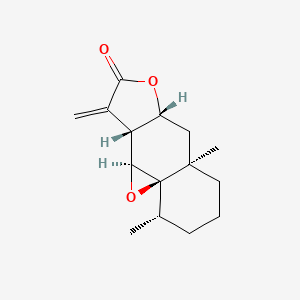
![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)
![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)
